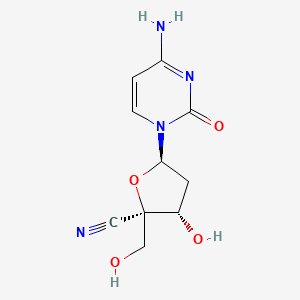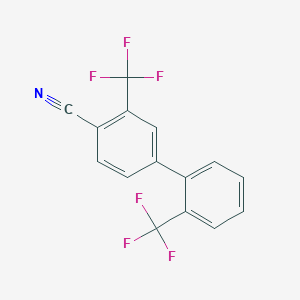
3,2'-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile: is an aromatic compound characterized by the presence of two trifluoromethyl groups and a carbonitrile group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Nitrile Formation: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanating agent like copper(I) cyanide.
Industrial Production Methods: Industrial production of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the development of new drugs. Trifluoromethyl groups are known to enhance the pharmacokinetic properties of drugs, making this compound a useful starting material for drug discovery.
Industry: In the materials science industry, 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl groups can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability. The carbonitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
- 3,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 2,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
- 4,4’-Bis(trifluoromethyl)biphenyl-4-carbonitrile
Comparison: 3,2’-Bis(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl groups and the carbonitrile group on the biphenyl core. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other isomers may not be as effective.
Eigenschaften
CAS-Nummer |
582293-27-4 |
|---|---|
Molekularformel |
C15H7F6N |
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6N/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-10(8-22)13(7-9)15(19,20)21/h1-7H |
InChI-Schlüssel |
LVFYAAITUNIVMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


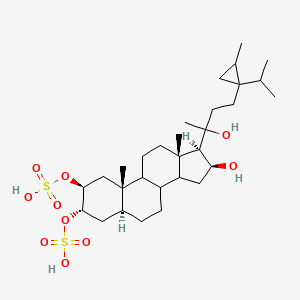



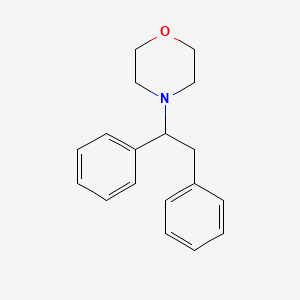
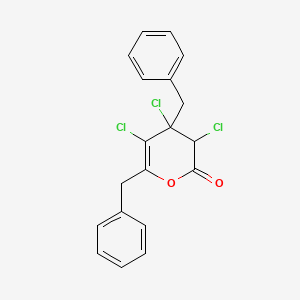

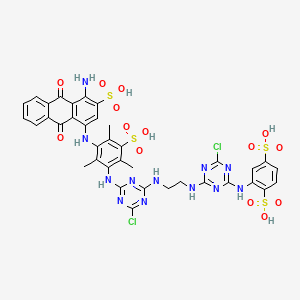



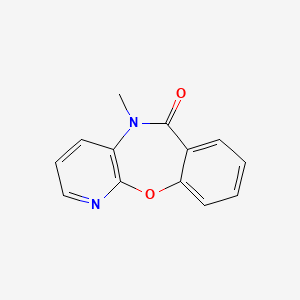
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
